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Compound of Interest

Compound Name: 2-Fluoro-3-methylbenzyl bromide

Cat. No.: B118397

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(bromomethyl)-2-fluoro-3-
methylbenzene, a key building block in modern organic synthesis and medicinal chemistry. This
document details its chemical identity, physicochemical properties, a representative synthesis
protocol, and its applications in drug discovery, adhering to the highest standards of scientific

accuracy and data presentation.

Chemical Identity and Properties

1-(Bromomethyl)-2-fluoro-3-methylbenzene, also known by its synonym 2-fluoro-3-
methylbenzyl bromide, is a substituted toluene derivative. Its structure features a benzene
ring with a bromomethyl, a fluoro, and a methyl group at positions 1, 2, and 3, respectively. This
trifunctional arrangement makes it a versatile reagent for the introduction of the 2-fluoro-3-
methylbenzyl moiety in the synthesis of complex organic molecules.

Table 1: Chemical Identifiers for 1-(bromomethyl)-2-fluoro-3-methylbenzene
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Identifier Value
IUPAC Name 1-(bromomethyl)-2-fluoro-3-methylbenzene[1][2]
2-Fluoro-3-methylbenzyl bromide, alpha-Bromo-
Synonym(s)
2-fluoro-m-xylene[1]
CAS Number 151412-12-3[1][2][3]

Molecular Formula

CeHsBrF[2][3]

InChl Key

DCGWFNZSJBIAKE-UHFFFAOYSA-N[1][2]

SMILES

CC1=C(F)C(CBr)=CC=C1[2]

Table 2: Physicochemical Properties of 1-(bromomethyl)-2-fluoro-3-methylbenzene

Property Value

Molecular Weight 203.05 g/mol [1][3]
Appearance Clear, colorless liquid[2]
Purity >96.0% (GC)[2]

Refractive Index (n20/D)

1.5450-1.5500 @ 20°C[2]

Flash Point

168°C/15mm[1]

Storage Temperature

Ambient Temperature[1]

Table 3: Safety Information for 1-(bromomethyl)-2-fluoro-3-methylbenzene

Hazard

Description

GHS Pictogram(s)

GHSO05 (Corrosion)[1]

Signal Word

Danger[1]

Hazard Statement(s)

H314: Causes severe skin burns and eye

damage[1]

Precautionary Statement(s)

P260, P271, P280[1]
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Synthesis of 1-(Bromomethyl)-2-fluoro-3-
methylbenzene

The synthesis of 1-(bromomethyl)-2-fluoro-3-methylbenzene typically proceeds via the radical
bromination of the corresponding toluene derivative, 2-fluoro-3-methyltoluene. This reaction
selectively targets the benzylic position due to the stability of the resulting benzyl radical.

Experimental Protocol: Radical Bromination of 2-Fluoro-
3-methyltoluene

This protocol is a representative method for the synthesis of 1-(bromomethyl)-2-fluoro-3-
methylbenzene.

Materials:

2-Fluoro-3-methyltoluene

e N-Bromosuccinimide (NBS)

o Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

e Carbon tetrachloride (CClas) or acetonitrile (solvent)

e Anhydrous sodium sulfate (Na2S0a4)

¢ Round-bottom flask

o Reflux condenser

o Magnetic stirrer and stir bar

e Heating mantle

e Separatory funnel

Rotary evaporator

Procedure:
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e In a dry round-bottom flask, dissolve 2-fluoro-3-methyltoluene (1.0 eq) in the chosen solvent
(e.g., CCla).

e Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator such as
benzoyl peroxide or AIBN.

 Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. The
reaction can be initiated and accelerated by irradiation with a UV lamp.[4]

o Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography
(GC). The reaction is typically complete when the solid NBS is consumed and has been
converted to succinimide, which will float on top of the CCla.

e Once the reaction is complete, cool the mixture to room temperature.
e Filter the mixture to remove the succinimide by-product.

¢ Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove
any remaining acidic impurities.

e Dry the organic layer over anhydrous sodium sulfate (NazS0Oa).

« Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary
evaporator to yield the crude product.

e The crude 1-(bromomethyl)-2-fluoro-3-methylbenzene can be purified by vacuum distillation
to obtain a clear, colorless liquid.

NBS, AIBN

2-Fluoro-3-methyltoluene (Radical Initiator) 1-(Bromomethyl)-2-fluoro-3-methylbenzene
Solvent, Reflux

Click to download full resolution via product page

Synthesis of 1-(bromomethyl)-2-fluoro-3-methylbenzene.

Applications in Drug Discovery and Development
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Substituted benzyl bromides, such as 1-(bromomethyl)-2-fluoro-3-methylbenzene, are valuable
intermediates in the synthesis of pharmaceutical compounds.[5][6] The bromomethyl group
serves as a reactive handle for nucleophilic substitution reactions, allowing for the covalent
attachment of the 2-fluoro-3-methylbenzyl moiety to a variety of molecular scaffolds. This is a
common strategy in the design of bioactive molecules, including enzyme inhibitors and

receptor modulators.

The presence of a fluorine atom in a drug candidate can significantly enhance its
pharmacological properties. Fluorine substitution can improve metabolic stability by blocking
sites of oxidative metabolism, increase binding affinity to the target protein through favorable
electrostatic interactions, and modulate the acidity or basicity of nearby functional groups.
These beneficial effects make fluorinated building blocks highly sought after in medicinal

chemistry.

Hypothetical Application: Synthesis of a Kinase Inhibitor

Kinase inhibitors are a major class of drugs, particularly in oncology. Many kinase inhibitors
feature a heterocyclic core that is further functionalized to achieve high potency and selectivity.
1-(Bromomethyl)-2-fluoro-3-methylbenzene can be used to introduce a substituted benzyl
group onto such a core, which can then occupy a hydrophobic pocket in the kinase's active

site.
Heterocyclic Core
(e.g., with -NH or -OH group)
SB;i’ngf(%nggﬁl?) Hypothetical Kinase Inhibitor
1-(Bromomethyl)-2-fluoro-3-methylbenzene
Click to download full resolution via product page
Use in hypothetical kinase inhibitor synthesis.

Conclusion

1-(Bromomethyl)-2-fluoro-3-methylbenzene is a valuable and versatile chemical intermediate
with significant applications in organic synthesis and drug discovery. Its unique substitution
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pattern provides a strategic tool for medicinal chemists to introduce a fluorinated benzyl group,
potentially enhancing the pharmacokinetic and pharmacodynamic properties of new drug
candidates. The synthesis of this compound is straightforward, relying on well-established
radical bromination methodologies. As the demand for more effective and safer
pharmaceuticals continues to grow, the importance of specialized building blocks like 1-
(bromomethyl)-2-fluoro-3-methylbenzene in the drug development pipeline is expected to

increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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